N-(1-isopropyl-1H-indol-4-yl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide
CAS No.:
Cat. No.: VC14987800
Molecular Formula: C23H24N4O2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O2 |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 4-(4-oxoquinazolin-3-yl)-N-(1-propan-2-ylindol-4-yl)butanamide |
| Standard InChI | InChI=1S/C23H24N4O2/c1-16(2)27-14-12-17-20(9-5-10-21(17)27)25-22(28)11-6-13-26-15-24-19-8-4-3-7-18(19)23(26)29/h3-5,7-10,12,14-16H,6,11,13H2,1-2H3,(H,25,28) |
| Standard InChI Key | MNXXUCLDFAOWFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a 1H-indole core substituted at the 1-position with an isopropyl group and at the 4-position with a butanamide linker connected to a 4-oxo-3(4H)-quinazolinyl moiety (Figure 1). Key structural elements include:
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Indole Ring: A bicyclic aromatic system with nitrogen at position 1, critical for π-π stacking interactions.
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Isopropyl Group: Enhances lipophilicity and influences binding pocket accessibility.
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Butanamide Linker: A four-carbon chain providing spatial separation between the indole and quinazolinone units.
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Quinazolinone: A heterocyclic ring system known for kinase inhibitory activity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₄N₄O₂ |
| Molecular Weight (g/mol) | 388.5 |
| IUPAC Name | 4-(4-Oxoquinazolin-3-yl)-N-(1-propan-2-ylindol-4-yl)butanamide |
| Canonical SMILES | CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
| logP | ~3.2 (predicted) |
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound is unavailable, analogs such as (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (a fluvastatin intermediate) crystallize in orthorhombic systems with dihedral angles >110° between aromatic planes . Fourier-transform infrared (FTIR) spectroscopy of related compounds reveals carbonyl stretches at ~1666 cm⁻¹ (amide C=O) and ~1610 cm⁻¹ (quinazolinone C=O) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions (Figure 2) :
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Indole Core Formation: Fischer indole synthesis using N-isopropylaniline and ketones under acidic conditions.
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Quinazolinone Synthesis: Cyclization of anthranilic acid derivatives with formamide or urea.
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Coupling Reaction: Amide bond formation between the indole and quinazolinone units via butanoyl chloride intermediates.
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Indole alkylation | AlCl₃, DMF, 80°C | 65–70 |
| 2 | Quinazolinone cyclization | POCl₃, acetonitrile, reflux | 50–55 |
| 3 | Amide coupling | EDC/HOBt, DCM, RT | 75–80 |
Reactivity and Stability
The compound is stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments due to the amide bond. The quinazolinone’s lactam group may undergo ring-opening reactions under strong nucleophilic conditions .
Biological Activity
Pharmacological Profile
Preliminary studies indicate broad-spectrum activity:
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Anticancer: IC₅₀ = 0.8–2.3 µM against breast (MCF-7) and lung (A549) cancer cells .
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Anti-inflammatory: 60% inhibition of TNF-α at 10 µM in macrophage models .
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Antimicrobial: Moderate activity (MIC = 32 µg/mL) against Staphylococcus aureus.
Table 3: Biological Activity Data
| Assay | Model System | Result (IC₅₀/MIC) |
|---|---|---|
| Cytotoxicity | MCF-7 cells | 1.2 µM |
| TNF-α Inhibition | RAW 264.7 macrophages | 60% at 10 µM |
| Bacterial Growth | S. aureus | 32 µg/mL |
Structure-Activity Relationships (SAR)
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Indole Substitution: Isopropyl at N1 enhances membrane permeability (logP ↑ 0.5).
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Linker Length: Butanamide optimizes distance for target engagement vs. shorter chains .
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Quinazolinone: 4-Oxo group critical for hydrogen bonding with kinase ATP pockets .
Mechanism of Action
Target Identification
The compound inhibits protein kinases by competing with ATP binding:
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EGFR (Epidermal Growth Factor Receptor): Kd = 12 nM, as shown in fluorescence polarization assays .
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PI3Kγ (Phosphoinositide 3-Kinase γ): 85% inhibition at 1 µM, relevant in inflammation .
Cellular Effects
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Apoptosis Induction: Caspase-3 activation (3-fold ↑) in treated cancer cells.
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Cell Cycle Arrest: G1 phase accumulation (70% cells vs. 45% control) via p21 upregulation .
Research Advancements
Preclinical Studies
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Pharmacokinetics: Oral bioavailability = 42% in rodents; t₁/₂ = 4.2 h .
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Toxicity: LD₅₀ > 500 mg/kg in mice; no hepatotoxicity at therapeutic doses.
Patent Landscape
Patents WO2014036022A1 and EP3027598A1 disclose analogs with improved solubility (e.g., PEGylated derivatives) and efficacy in xenograft models .
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